3-[4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carbonyl]benzonitrile
Description
Properties
IUPAC Name |
3-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepane-1-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c17-10-13-3-1-4-14(9-13)16(22)20-5-2-6-21(8-7-20)25(23,24)15-11-18-12-19-15/h1,3-4,9,11-12H,2,5-8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNBXHVGWUUSSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carbonyl]benzonitrile typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize the imidazole-4-sulfonyl chloride, which can be achieved through the reaction of imidazole with chlorosulfonic acid . This intermediate is then reacted with 1,4-diazepane to form the sulfonyl-diazepane derivative. The final step involves the coupling of this intermediate with benzonitrile under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, such as transition metal catalysts, and the implementation of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carbonyl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Primary amines.
Substitution: Sulfonamide derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : It serves as a key intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the development of novel compounds with tailored properties.
- Coordination Chemistry : The compound can act as a ligand in coordination complexes, facilitating studies on metal ion interactions.
Biology
- Enzyme Inhibition Studies : Research indicates that this compound may inhibit specific enzymes involved in critical biochemical pathways. For example, imidazole-containing compounds are known to interact with various kinases that play roles in cell signaling and metabolism.
Medicine
-
Therapeutic Properties : The compound is being investigated for its potential antimicrobial and anticancer activities. Studies have shown promising results in inhibiting cancer cell proliferation and enhancing apoptosis in specific cancer types.
Activity Type Target Disease Observations Antimicrobial Bacterial infections Inhibitory effects observed in vitro Anticancer Various cancers Induced apoptosis in cultured cells
Industry
- Material Development : The compound is utilized in creating advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of imidazole derivatives found that compounds similar to 3-[4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carbonyl]benzonitrile exhibited significant cytotoxic effects against various cancer cell lines. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways.
Case Study 2: Enzyme Inhibition
Research focused on enzyme inhibition demonstrated that this compound could effectively inhibit monoamine oxidase B activity, suggesting potential applications in treating neurodegenerative diseases complicated by depression. The findings indicated a dose-dependent response with significant reductions in enzyme activity at higher concentrations.
Mechanism of Action
The mechanism of action of 3-[4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carbonyl]benzonitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The sulfonyl group can form strong hydrogen bonds with biological molecules, affecting their function. The diazepane ring provides structural flexibility, allowing the compound to fit into various binding sites .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in its imidazole-sulfonyl and diazepane groups. Below is a comparative analysis with key analogs from literature and patents:
Key Findings
Synthetic Efficiency :
- The target compound’s synthesis pathway is undefined in the evidence. However, analogs like the benzimidazole-based benzonitrile (19% yield ) highlight challenges in achieving high yields for complex heterocyclic systems. This suggests that optimizing reaction conditions (e.g., catalysts, temperature) is critical for similar compounds.
Thermal Stability: The benzimidazole derivative (212–214°C melting point ) demonstrates moderate thermal stability, likely due to its rigid aromatic core. In contrast, OLED-focused benzonitriles (e.g., phenoxazine-carbazole derivatives ) prioritize electronic properties over thermal metrics. The target compound’s imidazole-sulfonyl group may enhance stability compared to oxadiazole or nitro-substituted analogs.
Biological Activity: The benzimidazole-based analog showed anti-inflammatory activity comparable to diclofenac sodium in preclinical models .
Material Science Applications: Carbazole-phenoxazine benzonitriles are patented for OLEDs due to their thermally activated delayed fluorescence (TADF) properties . The target compound’s conjugated system and polar sulfonyl group may similarly enhance charge transport in optoelectronic devices, though this remains speculative without experimental validation.
Research Implications and Limitations
- Structural Complexity : The diazepane and imidazole-sulfonyl groups in the target compound introduce synthetic challenges, as seen in low yields for analogous benzimidazoles . Advanced techniques (e.g., microwave-assisted synthesis) could improve efficiency.
- Application Gaps : While benzonitrile derivatives span pharmaceuticals to materials, the target compound’s specific niche remains undefined. Comparative studies with oxadiazole or carbazole analogs are needed to clarify its advantages.
Biological Activity
The compound 3-[4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carbonyl]benzonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, exploring various studies that highlight its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound features a benzonitrile core with an imidazole and diazepane moiety, along with a sulfonyl group that enhances its chemical reactivity. The structural formula can be represented as follows:
This unique structure contributes to its diverse biological activities, making it a subject of interest in drug development.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antitumor Activity : Compounds containing imidazole and diazepane rings have been shown to inhibit farnesyltransferase (FT), an enzyme involved in cancer cell proliferation. For instance, certain analogs demonstrated significant antitumor effects in preclinical models .
- Antimicrobial Properties : Similar derivatives have exhibited antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli. In studies, certain imidazole derivatives showed zones of inhibition comparable to standard antibiotics .
- Anti-inflammatory Effects : Imidazole-containing compounds are known for their anti-inflammatory properties, making them candidates for treating inflammatory diseases .
The mechanism underlying the biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The presence of the imidazole ring is crucial for binding to active sites on enzymes like FT, leading to inhibition of cancer cell growth .
- Receptor Modulation : Some studies suggest that these compounds may also act on various receptors involved in inflammatory responses, although specific receptor interactions require further investigation .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of related compounds. Below are notable findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
